molecular formula C10H12ClNO2 B8554699 1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanamine

1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanamine

Cat. No. B8554699
M. Wt: 213.66 g/mol
InChI Key: PFEBVFIXZGQJNL-UHFFFAOYSA-N
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Description

1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanamine is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine

InChI

InChI=1S/C10H12ClNO2/c1-6(12)8-4-7(11)5-9-10(8)14-3-2-13-9/h4-6H,2-3,12H2,1H3

InChI Key

PFEBVFIXZGQJNL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC(=C1)Cl)OCCO2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanone (248 mg, 1.17 mmol), titanium(IV) isopropoxide (0.84 mL, 2.33 mmol) and 2 M solution of ammonia in ethanol (2.90 mL, 5.83 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min. (0.66 mg, 1.76 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 20 mL), the precipitate that formed was filtered off and washed with ethyl acetate (10 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (10 mL×2). The combined organic extracts were washed with 1 M HCl (10 mL). The acidic aqueous extracts were washed with ethyl acetate (25 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (25 mL×3). The combined organic extracts were washed with brine (10 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (130 mg, 61% yield). 1H NMR (400 MHz, CDCl3): δ 6.87 (d, 1H), 6.75 (d, 1H), 4.24 (m, 5H), 1.35 (d, 3H).
Name
1-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-8-yl)ethanone
Quantity
248 mg
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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reactant
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2.9 mL
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reactant
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0.84 mL
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catalyst
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0 (± 1) mol
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reactant
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[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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Yield
61%

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